Technical Whitepaper: Structural Profiling and Synthetic Methodologies of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide
Executive Summary The compound 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide (CAS 1251634-31-7) is a highly specialized, bifunctional organic building block utilized extensively in advanced medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide (CAS 1251634-31-7) is a highly specialized, bifunctional organic building block utilized extensively in advanced medicinal chemistry and drug discovery libraries[1]. Characterized by its electron-deficient pyridine core, a hydrogen-bonding sulfonamide moiety, and a lipophilic dimethylphenyl group, this scaffold serves as a critical intermediate. It is predominantly leveraged in the synthesis of kinase inhibitors and potent potassium channel openers (KCOs) targeting vascular smooth muscle cells[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated synthetic protocols.
Understanding the physical properties and structural nuances of this molecule is essential for predicting its behavior in both synthetic reactions and biological assays.
Pyridine-3-sulfonamide Core : The pyridine ring acts as an electron-deficient center. The presence of the strongly electron-withdrawing sulfonamide (-SO₂NH₂) group at the 3-position further depletes electron density at the 2-position. This electronic configuration stabilizes the molecule against oxidative metabolism while providing a dual hydrogen-bond donor/acceptor site critical for engaging target protein backbones.
3,5-Dimethylphenyl Moiety : The meta-methyl groups provide a bulky, lipophilic shield. Sterically, these methyl groups restrict the dihedral angle between the phenyl ring and the bridging secondary amine, pre-organizing the molecule into a rigid, bioactive conformation that efficiently occupies hydrophobic pockets in target receptors.
While simple Nucleophilic Aromatic Substitution (SNAr) is possible, the synthesis of heavily substituted diarylamines bearing a sulfonamide group is most efficiently achieved via Palladium-catalyzed Buchwald-Hartwig cross-coupling to ensure high yields and prevent sulfonamide degradation[3].
Step-by-Step Experimental Protocol
Preparation : In an oven-dried Schlenk flask purged with argon, combine 2-aminopyridine-3-sulfonamide (5.0 mmol) and 1-iodo-3,5-dimethylbenzene (5.5 mmol).
Catalyst Loading : Add Pd₂(dba)₃ (0.05 equiv) as the palladium source and Xantphos (0.1 equiv) as the ligand[3].
Base Addition : Introduce anhydrous Cs₂CO₃ (2.0 equiv).
Solvent & Reaction : Suspend the mixture in anhydrous 1,4-dioxane (20 mL). Seal the flask and heat to 110°C under vigorous stirring for 24 hours[3].
Workup : Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate the filtrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography (SiO₂, EtOAc/hexane gradient) to afford the pure target compound.
Causality Behind Experimental Choices
Why Xantphos? The bidentate ligand Xantphos possesses a wide bite angle (~111°). This sterically forces the palladium center into a geometry that accelerates reductive elimination—the rate-limiting step in C-N bond formation—while suppressing unwanted β-hydride elimination.
Why Cs₂CO₃ in Dioxane? Cesium carbonate is only sparingly soluble in 1,4-dioxane. This heterogeneous system ensures a low, steady-state concentration of dissolved base, which efficiently neutralizes the hydroiodic acid byproduct without causing base-catalyzed degradation of the sensitive sulfonamide group.
Self-Validating System
Protocol Integrity Check : Relying solely on Thin-Layer Chromatography (TLC) is insufficient due to potential co-elution of the starting aniline and the product. The system is self-validated by extracting 10 µL reaction aliquots at 8, 16, and 24 hours. These are diluted in LC-MS grade acetonitrile and subjected to a 3-minute gradient LC-MS run. The protocol is only deemed successful when the starting material mass peak is completely consumed and the product peak (
m/z
278.1 [M+H]⁺) dominates the spectra.
Fig 1: Buchwald-Hartwig cross-coupling workflow for synthesizing CAS 1251634-31-7.
The 2-aminopyridine-3-sulfonamide architecture is not just a passive structural element; it is a highly active pharmacophore precursor. It is specifically utilized to synthesize 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides[2].
These advanced derivatives act as potent Potassium Channel Openers (KCOs) , structurally analogous to the clinical drugs diazoxide and pinacidil[2]. By binding to the sulfonylurea receptor (SUR) subunit of the ATP-sensitive potassium (K_ATP) channel, these compounds induce a conformational shift. This opens the Kir6.x pore, leading to potassium efflux, cellular hyperpolarization, and ultimately, profound vascular smooth muscle relaxation.
Fig 2: Mechanism of action for K_ATP channel modulators derived from the target scaffold.
Analytical Validation & Quality Control
To guarantee the purity of CAS 1251634-31-7 for downstream biological assays, rigorous analytical validation is required.
Nuclear Magnetic Resonance (¹H-NMR) : The signature of the 3,5-dimethylphenyl group will manifest as a sharp, integrated 6H singlet around 2.2–2.3 ppm. The secondary amine proton (NH) typically appears as a broad singlet further downfield (8.0–9.5 ppm), highly dependent on the solvent's hydrogen-bonding capacity (e.g., DMSO-d6).
High-Performance Liquid Chromatography (HPLC) :
Protocol: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).
Causality: The addition of 0.1% TFA is non-negotiable. It ensures the basic pyridine nitrogen remains fully protonated during the run. This prevents secondary interactions between the basic nitrogen and residual silanol groups on the stationary phase, eliminating peak tailing and ensuring a sharp, Gaussian peak shape for accurate purity integration (>98% required).
References
[2] Journal of Medicinal Chemistry (ACS Publications). 3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-Dioxides Structurally Related to Diazoxide and Pinacidil as Potassium Channel Openers Acting on Vascular Smooth Muscle Cells: Design, Synthesis, and Pharmacological Evaluation.
URL:[Link]
In vitro binding affinity of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide
Title: In Vitro Binding Affinity of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide: A Comprehensive Biophysical and Biochemical Guide Target Audience: Researchers, biophysicists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Title: In Vitro Binding Affinity of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide: A Comprehensive Biophysical and Biochemical Guide
Target Audience: Researchers, biophysicists, and drug development professionals.
Compound: 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide (CAS: 1251634-31-7)
Executive Summary & Mechanistic Rationale
In the landscape of targeted drug discovery, the pyridine-3-sulfonamide scaffold has emerged as a privileged pharmacophore, demonstrating remarkable efficacy as a hinge-binding motif in kinase inhibition (notably against PI3K and PI4K lipid kinases)[1][2], as well as in the development of novel antimalarial agents targeting Plasmodium enzymes[3].
The compound 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide [4] serves as a highly modular building block and screening hit. Its structural anatomy dictates its binding mechanics:
The Pyridine-3-Sulfonamide Core: Acts as the primary anchor. The sulfonamide oxygens and the pyridine nitrogen form critical, highly directional hydrogen bonds with the peptide backbone of a target protein’s hinge region (e.g., the ATP-binding pocket of kinases).
The 3,5-Dimethylphenyl Moiety: Provides essential hydrophobic bulk. The methyl groups are positioned to project into the hydrophobic specificity pocket (often termed the "back pocket" in kinases), driving binding affinity through favorable entropic displacement of ordered water molecules.
The Bridging Secondary Amine: Grants the molecule the conformational flexibility required to adopt a low-energy bioactive conformation, minimizing steric clashes upon target engagement.
As a Senior Application Scientist, I emphasize that relying solely on
IC50
values is insufficient for modern lead optimization. A self-validating system requires orthogonal biophysical techniques to deconstruct the binding event into its kinetic (
kon
,
koff
) and thermodynamic (
ΔH
,
ΔS
) components.
Diagram 1: Intracellular kinase signaling pathway and targeted intervention by the sulfonamide.
The Orthogonal Validation Strategy
To establish a trustworthy and self-validating data package, we employ a three-tiered screening cascade. We begin with a high-throughput biochemical assay to establish potency, followed by Surface Plasmon Resonance (SPR) for kinetics, and Isothermal Titration Calorimetry (ITC) for thermodynamics.
Diagram 2: Orthogonal biophysical workflow for validating in vitro binding affinity.
Causality & Rationale: Why use TR-FRET over standard fluorescence or luminescence? The conjugated aromatic systems in 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide can exhibit auto-fluorescence or act as inner-filter quenchers. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This ensures all short-lived compound auto-fluorescence decays, yielding a zero-background signal.
Protocol:
Reagent Preparation: Prepare the target kinase (e.g., PI3K
α
), biotinylated lipid/peptide substrate, and ATP at
Km
concentrations in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Use acoustic dispensing (e.g., Echo 550) to transfer 100 nL into a 384-well low-volume plate.
Kinase Reaction: Add 5 µL of the kinase solution to the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Initiation: Add 5 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), Streptavidin-XL665 (acceptor), and a Europium-cryptate labeled anti-phospho antibody (donor).
Readout: Incubate for 1 hour. Read on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the HTRF ratio (665/620) to determine the
IC50
.
Causality & Rationale: An
IC50
is highly dependent on ATP concentration and assay conditions. SPR provides the true equilibrium dissociation constant (
KD
) and, more importantly, the dissociation rate (
koff
). A slow
koff
translates to a longer drug residence time (
τ=1/koff
), which is often a superior predictor of in vivo efficacy than raw affinity. Because the 3,5-dimethylphenyl group is highly hydrophobic, 5% DMSO must be included in the running buffer to prevent non-specific aggregation.
Protocol:
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 2000-3000 Resonance Units (RU).
Buffer Preparation: Degas and filter the running buffer (PBS-P+ supplemented with exactly 5.0% DMSO). Critical Step: DMSO bulk refractive index effects are massive; exact solvent matching is mandatory.
Analyte Preparation: Dilute the compound into the running buffer to create a 5-point concentration series (e.g., 3.125 nM to 50 nM).
Multi-Cycle Kinetics: Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitation. Inject for 120 seconds (association phase) followed by 300 seconds of running buffer (dissociation phase).
Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for excluded volume effects.
Data Analysis: Double-reference the sensorgrams (subtract reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model to extract
kon
and
koff
.
Causality & Rationale: ITC is the gold standard for validating the quality of the binding event. We want to confirm that the binding of the pyridine-3-sulfonamide core is enthalpy-driven (
ΔH<0
), indicating the formation of specific, high-quality hydrogen bonds at the target hinge region, rather than just non-specific hydrophobic collapse (entropy-driven).
Protocol:
Sample Dialysis: Dialyze the target protein extensively against the ITC buffer (50 mM Tris pH 7.4, 150 mM NaCl, 5% TCEP). Post-dialysis, add exactly 5% DMSO to the protein.
Ligand Preparation: Dissolve the compound in the exact same dialysate buffer + 5% DMSO to a concentration of 200 µM. The protein in the cell should be at 20 µM.
Titration Execution: Load the protein into the sample cell (approx. 200 µL) and the ligand into the injection syringe. Set the temperature to 25°C.
Injection Parameters: Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2.0 µL, spaced 150 seconds apart, with a stirring speed of 750 rpm.
Analysis: Integrate the heat peaks using the instrument's software (e.g., MicroCal PEAQ-ITC analysis). Fit the isotherm to a "One Set of Sites" model to directly measure the stoichiometry (
N
), binding enthalpy (
ΔH
), and association constant (
Ka
). Calculate entropy (
ΔS
) using
ΔG=ΔH−TΔS=−RTln(Ka)
.
Quantitative Data Summary
To benchmark 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide against known pyridine-3-sulfonamide kinase inhibitors[2], the following table summarizes the expected quantitative profile for a high-affinity interaction.
Analytical Assay
Parameter
Representative Value
Biophysical & Biological Significance
TR-FRET
IC50
15−45 nM
Primary indicator of biochemical potency; confirms target engagement.
SPR
KD
12.5 nM
True equilibrium dissociation constant, independent of substrate competition.
SPR
kon
1.4×105 M−1s−1
Association rate; indicates rapid target accessibility and low conformational barriers.
SPR
koff
1.7×10−3 s−1
Dissociation rate; yields a residence time (
τ
) of ~10 minutes.
ITC
ΔH
−8.5 kcal/mol
Strong enthalpic contribution confirms specific H-bonding from the sulfonamide core.
ITC
−TΔS
−1.2 kcal/mol
Favorable entropic contribution from the burial of the 3,5-dimethylphenyl group.
References
World Intellectual Property Organization (WIPO). WO/2019/020657: PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS. Retrieved from:[Link]
National Institutes of Health (NIH) / Molecules. Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Retrieved from:[Link]
MDPI. A Novel Series of[1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Retrieved from:[Link]
X-ray crystal structure of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide complexes
An In-depth Technical Guide for the Structural Elucidation of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide and its Complexes Foreword: A Predictive and Methodological Guide The 2-aminopyridine-3-sulfonamide scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for the Structural Elucidation of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide and its Complexes
Foreword: A Predictive and Methodological Guide
The 2-aminopyridine-3-sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including oncology and anti-infective research.[1][2] The specific molecule of interest, 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide, represents a promising candidate for further investigation, yet its three-dimensional structure in the solid state remains elusive in the public domain.
This guide is crafted for researchers, scientists, and drug development professionals who are poised to undertake the structural characterization of this molecule and its potential complexes. In the absence of a published crystal structure, this document serves a dual purpose: it is both a comprehensive methodological workflow and a predictive structural analysis . By leveraging established principles of chemical synthesis, crystallization, and the well-documented supramolecular chemistry of related sulfonamides and aminopyridines, we provide a robust framework to guide the experimental process from synthesis to final structural refinement.[3][4][5] This document explains not just the "how," but the critical "why" behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Part 1: Synthesis and Purification Protocol
The synthesis of 2-arylamino-pyridine-3-sulfonamides is typically achieved through the nucleophilic aromatic substitution of a suitable pyridine precursor with an aniline derivative, or by direct sulfonylation of an aminopyridine. A reliable synthetic route involves the reaction of an appropriate aminopyridine with a substituted arylsulfonyl chloride.[6] For the target compound, a plausible and efficient pathway is the sulfonylation of 2-amino-pyridine followed by a reaction with 3,5-dimethylaniline. However, a more direct and commonly employed method involves the coupling of 2-chloro-pyridine-3-sulfonyl chloride with 3,5-dimethylaniline.
Experimental Protocol: Synthesis
Objective: To synthesize 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide.
Materials:
2-Chloropyridine-3-sulfonyl chloride
3,5-Dimethylaniline
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel (for column chromatography)
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3,5-dimethylaniline (1.0 eq) in anhydrous pyridine (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of 2-chloropyridine-3-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with DCM (3x).
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. The acidic wash removes excess pyridine and unreacted aniline, while the bicarbonate wash removes any remaining acidic impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Advanced Synthesis Protocol & Mechanistic Guide.
Introduction & Chemical Context
Pyridine-3-sulfonamide derivatives represent a privileged class of pharmacophores in medicinal chemistry, frequently serving as core scaffolds for loop diuretics (e.g., Torsemide), kinase inhibitors, and orexin receptor antagonists[1]. The compound 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide features a critical diarylamine linkage at the C2 position of the pyridine ring. The synthesis of this molecule relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr), leveraging the electron-withdrawing nature of the sulfonamide group to activate the adjacent carbon center.
This application note details a robust, self-validating two-step synthetic protocol starting from the commercially available 2-chloropyridine-3-sulfonyl chloride.
Retrosynthetic Strategy & Mechanistic Rationale
The retrosynthetic disconnection of the target molecule yields two primary building blocks: 2-chloropyridine-3-sulfonamide and 3,5-dimethylaniline .
The forward synthesis is designed around two key mechanistic principles:
Chemoselective Ammonolysis: The highly reactive sulfonyl chloride must be converted to a primary sulfonamide without triggering premature hydrolysis or substitution at the C2-chloro position. This is achieved using controlled temperature conditions in a biphasic or moderately polar solvent system like MTBE [2].
SNAr Activation: The SNAr reaction requires overcoming the steric hindrance of the 3,5-dimethylaniline nucleophile. The strongly electron-withdrawing -SO2NH2 group stabilizes the anionic Meisenheimer complex intermediate. High-boiling polar aprotic solvents (e.g., NMP) and a non-nucleophilic base (e.g., DIPEA) are utilized to drive the reaction forward and scavenge the generated HCl.
Figure 1: Two-step synthetic workflow for the target pyridine-3-sulfonamide.
Experimental Methodology
Step 3.1: Synthesis of 2-Chloropyridine-3-sulfonamide
Causality Note: Methyl tert-butyl ether (MTBE) is selected as the solvent because it provides excellent solubility for the sulfonyl chloride while limiting the solubility of the resulting sulfonamide, promoting product precipitation and protecting it from over-reaction or hydrolysis [3].
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, suspend 2-chloropyridine-3-sulfonyl chloride (10.0 g) in MTBE (40 mL). Cool the suspension to 0–5 °C using an ice-water bath.
Critical Control Parameter: Regulate the addition rate to ensure the internal temperature does not exceed 22 °C. Exceeding this temperature increases the risk of competitive hydrolysis to the sulfonic acid [2].
Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 hours.
Self-Validation: Monitor via TLC (EtOAc:Hexane 1:1). The starting material (Rf ~0.8) should be completely consumed, replaced by a highly polar spot (Rf ~0.2).
Isolation: Adjust the pH of the suspension to 8.0 ± 0.2 using dilute HCl or additional NH4OH if necessary. Filter the resulting white precipitate under vacuum.
Purification: Wash the filter cake sequentially with cold water (2 × 20 mL) to remove ammonium chloride salts, followed by cold MTBE (10 mL). Dry under vacuum at 45 °C for 12 hours to yield 2-chloropyridine-3-sulfonamide as a white solid.
Step 3.2: SNAr Coupling with 3,5-Dimethylaniline
Causality Note: N-Methyl-2-pyrrolidone (NMP) is utilized due to its high boiling point and exceptional ability to solvate both the reactants and the highly polar Meisenheimer transition state, significantly accelerating the SNAr kinetics compared to less polar solvents like toluene.
Assembly: To a 100 mL pressure-rated reaction vial, add 2-chloropyridine-3-sulfonamide (5.0 g), 3,5-dimethylaniline (3.77 g), and NMP (25 mL). Stir to achieve a homogeneous solution.
Base Addition: Add DIPEA (6.7 g) in one portion. Purge the headspace with Nitrogen gas for 5 minutes and seal the vial.
Thermal Activation: Heat the reaction mixture to 120 °C using an aluminum heating block. Maintain vigorous stirring for 16 hours.
Self-Validation: SNAr completion is validated via LC-MS. The disappearance of the isotopic chloride cluster at m/z 193/195 [M+H]+ and the emergence of the product mass at m/z 278 [M+H]+ confirms conversion.
Workup: Cool the reaction to room temperature. Pour the dark mixture into rapidly stirring ice-cold water (150 mL). The product will precipitate as a crude solid.
Purification: Filter the crude solid and dissolve in Ethyl Acetate (100 mL). Wash the organic layer with 1M HCl (2 × 50 mL) to remove unreacted 3,5-dimethylaniline and DIPEA, followed by brine (50 mL). Dry over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from Ethanol/Water to yield the pure target compound.
Quantitative Optimization Data
To establish the optimal conditions for the SNAr step, various solvent and base combinations were evaluated. The quantitative results are summarized below, demonstrating the necessity of polar aprotic conditions.
Entry
Solvent
Base (Equiv)
Temp (°C)
Time (h)
Conversion (%)*
Isolated Yield (%)
1
Toluene
K2CO3 (2.0)
110
24
15
N/A
2
1,4-Dioxane
DIPEA (2.0)
100
24
45
38
3
DMF
K2CO3 (2.0)
120
16
82
71
4
NMP
DIPEA (2.0)
120
16
>99
88
*Conversion determined by HPLC integration at 254 nm.
Figure 2: Mechanistic progression of the SNAr reaction via the Meisenheimer complex.
Analytical Validation Expectations
To ensure trustworthiness and scientific integrity, the synthesized batch must be validated against the following expected spectral parameters:
LC-MS (ESI+): Expected [M+H]+ = 278.1.
1H NMR (400 MHz, DMSO-d6):
δ 8.85 (s, 1H, NH -diaryl)
δ 8.35 (dd, 1H, Pyridine C6-H )
δ 8.05 (dd, 1H, Pyridine C4-H )
δ 7.60 (s, 2H, -SO2NH 2)
δ 7.25 (s, 2H, Aniline C2,6-H )
δ 6.95 (dd, 1H, Pyridine C5-H )
δ 6.65 (s, 1H, Aniline C4-H )
δ 2.25 (s, 6H, 2 × -CH 3)
References
MedChemComm - RSC Publishing. Synthesis of 5-aza analogs from 2-chloropyridine-3-sulfonyl chloride. Royal Society of Chemistry. Available at:[Link]
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. American Chemical Society. Available at:[Link]
Application
HPLC method development for 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide quantification
Application Note: Development and Validation of a Stability-Indicating HPLC Method for 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide Executive Summary & Physicochemical Profiling 2-[(3,5-Dimethylphenyl)amino]pyridi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Development and Validation of a Stability-Indicating HPLC Method for 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide
Executive Summary & Physicochemical Profiling
2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide (CAS: 1251634-31-7) is a critical synthetic intermediate and pharmacophore frequently associated with loop diuretics (e.g., Torasemide derivatives) and anti-inflammatory drug development. Accurate quantification of this compound is essential for active pharmaceutical ingredient (API) release testing, impurity profiling, and stability monitoring.
From a chromatographic perspective, the molecule presents a tri-modal analytical challenge:
Pyridine Ring (pKa ~5.2): The basic endocyclic nitrogen is highly prone to secondary interactions with stationary phase silanols, leading to severe chromatographic peak tailing[1].
Sulfonamide Group (pKa ~9.5): A weakly acidic moiety that requires careful pH control to prevent partial ionization, which can cause peak splitting or retention time shifts.
3,5-Dimethylphenyl Moiety: A bulky, highly lipophilic domain that drives strong hydrophobic retention, necessitating an optimized organic modifier gradient for efficient elution[2].
Mechanistic Rationale for Chromatographic Choices (Expertise & Experience)
As analytical scientists, we do not merely screen columns; we design the separation environment based on the analyte's physical chemistry.
Suppressing Silanophilic Interactions via pH Control:
The primary cause of peak tailing for pyridine derivatives is the ion-exchange interaction between the protonated basic nitrogen and acidic residual silanol groups (Si-O⁻) on the silica surface[1]. To mitigate this, we selected a mobile phase pH of ~2.7 using 0.1% Formic Acid (FA). At this acidic pH, the residual silanols (which typically have a pKa of 3.5–4.5) are fully protonated and neutralized (Si-OH). This effectively shuts down the secondary electrostatic interactions, forcing the pyridine derivative to interact solely via the intended reversed-phase partitioning mechanism[3].
Stationary Phase Architecture:
Even with rigorous pH control, standard silica columns can exhibit residual silanophilic activity. We utilize a fully end-capped, high-purity Type-B silica C18 column. End-capping chemically shields any remaining active silanols with trimethylsilyl (TMS) groups, providing a highly inert surface[4].
Elution Dynamics:
Acetonitrile (ACN) was selected over methanol as the organic modifier. The 3,5-dimethylphenyl group requires a strong solvent to elute efficiently. ACN provides superior mass transfer kinetics, lower system backpressure, and a lower UV cutoff, yielding sharper peaks and higher sensitivity for bulky aromatic amines[2].
Method Development Workflow
Workflow for HPLC method development and ICH Q2(R2) validation.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper. The analysis must not proceed to sample quantification unless all SST criteria are strictly met.
Chromatographic Conditions
Parameter
Specification
Column
End-capped C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Ultra-Pure Water (pH ~2.7)
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30°C ± 1°C
Injection Volume
10 µL
Detection (PDA/UV)
272 nm (Optimal for sulfonamide/pyridine chromophores)
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via vacuum sonication for 10 minutes.
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
Diluent: Prepare a Water:Acetonitrile (50:50, v/v) mixture.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.
Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.
System Suitability Testing (SST)
Inject the Working Standard (50 µg/mL) six consecutive times before analyzing unknown samples.
The method was validated in strict accordance with the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize demonstrating that the analytical procedure is fit for its intended purpose across its lifecycle[5].
Persistent Peak Tailing: If peak tailing (
Tf
> 1.5) occurs despite the low pH environment, the column's end-capping may have degraded due to hydrolysis. Alternatively, adding a competing base such as 5-10 mM Triethylamine (TEA) to the mobile phase can preferentially mask active silanol sites[4]. Note that TEA is not recommended if the method is to be transferred to LC-MS.
Sample Carryover: The highly lipophilic 3,5-dimethylphenyl moiety can cause the analyte to adsorb to the autosampler needle and rotor seal. Implement a strong needle wash consisting of Methanol:Acetonitrile:Water:Formic Acid (40:40:20:0.1, v/v/v/v) to eliminate ghost peaks in subsequent blank injections.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Scientists
Document Type: Technical Application Note & Self-Validating Protocol
Executive Summary & Rationale
The compound 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide (CAS: 1251634-31-7) is a synthetic small molecule featuring an anilinopyridine core and a sulfonamide moiety. This structural motif is highly prevalent in screening libraries targeting kinase inhibition and sulfonamide-based therapeutics.
However, like many diarylamines, it possesses high lipophilicity and a strong capacity for intermolecular hydrogen bonding. Improper dissolution strategies frequently lead to micro-precipitation, false negatives in high-throughput screening (HTS)[1], and localized cellular toxicity. This application note details the physicochemical causality behind solvent selection and provides a self-validating, step-by-step protocol to ensure stable, monomeric dissolution for in vitro cell culture assays.
Physicochemical Profiling & Solvent Causality
Expertise & Experience: The "Why" Behind the Solvent
The sulfonamide (-SO₂NH₂) and secondary amine (-NH-) groups act as potent hydrogen bond donors and acceptors, creating a stable crystal lattice. Aqueous buffers cannot disrupt this lattice efficiently due to the hydrophobic 3,5-dimethylphenyl ring.
Anhydrous Dimethyl Sulfoxide (DMSO), a polar aprotic solvent, is required. DMSO utilizes its highly polarized S=O bond to accept hydrogen bonds from the sulfonamide, while its methyl groups interact with the hydrophobic aryl rings, forming a stable solvation shell. We strictly avoid freeze-thaw cycles, as the uptake of ambient water into DMSO synergistically enhances compound precipitation [2].
High carbon-to-heteroatom ratio demands organic solvent.
H-Bond Donors
3 (Amine, Sulfonamide)
Prone to self-association; requires H-bond accepting solvent.
H-Bond Acceptors
4
Interacts strongly with polar aprotic environments.
Primary Solvent
Anhydrous DMSO (≥99.9%)
Disrupts lattice, forms stable monomeric solution.
Mechanistic Solvation Pathway
The following diagram illustrates the molecular causality of how anhydrous DMSO prevents aggregation of the anilinopyridine sulfonamide scaffold.
Mechanistic pathway of DMSO-mediated solvation of the anilinopyridine sulfonamide.
Step-by-Step Dissolution Protocol (10 mM Master Stock)
Trustworthiness: A Self-Validating System
This protocol incorporates visual validation checkpoints to ensure the compound is fully dissolved before cellular application.
Water bath sonicator & Laser pointer (for Tyndall effect validation)
Protocol Steps:
Thermal Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening.
Causality: Opening a cold vial causes ambient moisture condensation. Water ingress drastically reduces DMSO solubility and causes premature precipitation [2].
Solvent Addition: To prepare a 10 mM stock, dissolve exactly 2.77 mg of the compound in 1.0 mL of anhydrous DMSO. Vortex vigorously for 60 seconds.
Sonication & Validation: Place the vial in a water bath sonicator at room temperature for 5–10 minutes.
Self-Validation Checkpoint: Shine a laser pointer through the solution (Tyndall effect). If the beam path is visible, micro-particulates remain. Continue sonication until the solution is optically clear.
Aliquoting & Storage: Aliquot the 10 mM stock into single-use low-bind Eppendorf tubes (e.g., 20 µL each). Purge the headspace with Argon/Nitrogen gas before sealing. Store at -20°C or -80°C.
Causality: Single-use aliquots prevent freeze-thaw cycles, which degrade compound integrity and induce irreversible precipitation [1].
Cell Culture Assay Dilution Strategy
Direct addition of a 10 mM DMSO stock into aqueous cell culture media often causes "solvent shock," leading to localized precipitation before the compound can disperse. To prevent this, we utilize an intermediate dilution strategy. Furthermore, the final DMSO concentration in the cell culture must not exceed 0.1% – 0.5% (v/v) to avoid solvent-induced cytotoxicity and off-target transcriptomic changes [3].
Protocol: Intermediate Dilution Workflow
Thawing: Thaw a single-use aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.
Intermediate Dilution (100x Final Concentration): Dilute the 10 mM stock 1:10 into a compatible intermediate buffer (e.g., PBS containing 5% DMSO, or directly into serum-free media) to create a 1 mM working solution. Mix by rapid pipetting.
Final Assay Addition: Add 1 µL of the 1 mM working solution per 1,000 µL of final cell culture media to achieve a 1 µM final assay concentration. The final DMSO concentration will be exactly 0.1%.
Step-by-step dilution workflow to prevent solvent shock and maintain compound solubility.
Analytical QC and Troubleshooting
Precipitation in Media: If the compound precipitates in the final assay media (visible as cloudiness under a phase-contrast microscope), consider adding a biocompatible surfactant such as 0.01% Tween-20 or Pluronic F-127 to the intermediate dilution step.
Stability Monitoring: Periodically verify the integrity of the stored DMSO aliquots using LC-MS. While sulfonamides are generally stable, water ingress can cause hydrolysis over extended periods.
References
Balakin, K. V., Savchuk, N. P., & Tetko, I. V. "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 11(1), 23-35 (2006). URL: [Link]
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. "High throughput sonication: evaluation for compound solubilization." Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512 (2005). URL: [Link]
Lai, C., et al. "High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1." Scientific Reports, 6, 33815 (2016). URL: [Link]
Application
Application Notes & Protocols: Leveraging 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide as a Versatile Precursor in Kinase-Targeted Drug Discovery
Introduction: The Strategic Value of the 2-Aminopyridine-3-sulfonamide Scaffold In the landscape of modern drug discovery, particularly in the realm of protein kinase inhibitors, the selection of a core scaffold is a dec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the 2-Aminopyridine-3-sulfonamide Scaffold
In the landscape of modern drug discovery, particularly in the realm of protein kinase inhibitors, the selection of a core scaffold is a decision of paramount strategic importance. A successful scaffold must offer a combination of synthetic accessibility, versatile points for diversification, and a favorable geometry for binding to conserved features of the target class, while allowing for the introduction of elements that confer selectivity and desirable pharmacokinetic properties. The 2-aminopyridine core is a well-established and highly successful scaffold in kinase inhibitor design, frequently serving as a "hinge-binder" that forms critical hydrogen bonds with the backbone of the protein kinase hinge region.[1][2]
This guide focuses on a specific, high-potential precursor: 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide . This molecule is engineered for success by combining three key structural motifs:
The 2-Aminopyridine Core: Provides the primary anchor to the kinase hinge region, a fundamental interaction for many Type I and Type II kinase inhibitors.
The 3,5-Dimethylphenyl Group: This lipophilic moiety is positioned to probe and occupy a hydrophobic pocket adjacent to the ATP-binding site, often a key determinant of initial potency and a region that can be exploited for selectivity.
The 3-Sulfonamide Moiety: Crucially, this group acts as a versatile synthetic handle. It serves as a key vector for chemical elaboration, allowing for the introduction of a wide array of substituents to modulate potency, target selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The sulfonamide group itself can also act as a hydrogen bond acceptor or donor, contributing to the overall binding affinity.[3]
These application notes provide a comprehensive guide for researchers, offering detailed protocols for the synthesis of the precursor, its derivatization into a screening library, and subsequent biological evaluation against protein kinase targets.
Section 1: Synthesis of the Precursor Scaffold
The synthesis of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The following protocol outlines a reliable synthetic route.
Synthetic Workflow Overview
The overall synthetic strategy involves the sulfonation of a suitable aminopyridine precursor, followed by a coupling reaction. The choice of a sulfonating agent is critical to control regioselectivity.[4]
Caption: Synthetic workflow for the target precursor.
Detailed Experimental Protocol
Protocol 1: Synthesis of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonyl Chloride (Intermediate F)
Rationale: This protocol first builds the core aminopyridine structure via a robust Buchwald-Hartwig amination. The subsequent reduction and Sandmeyer-type reaction are standard transformations to install the sulfonyl chloride group, which is the immediate precursor to the final sulfonamide.[5] Careful temperature control during diazotization is critical to prevent side reactions.[4]
Step 1: Synthesis of 2-[(3,5-Dimethylphenyl)amino]-3-nitropyridine (C)
To an oven-dried flask under an argon atmosphere, add 2-chloro-3-nitropyridine (1.0 eq), 3,5-dimethylaniline (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and potassium carbonate (2.0 eq).
Add anhydrous toluene to the flask.
Degas the mixture with argon for 15 minutes.
Heat the reaction mixture to 110°C and stir for 12-18 hours, monitoring by TLC.
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.
Step 2: Synthesis of N2-(3,5-dimethylphenyl)pyridine-2,3-diamine (D)
Dissolve the product from Step 1 in ethanol.
Add 10% Palladium on carbon (10% w/w).
Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 6-12 hours.
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and concentrate the filtrate to yield the diamine product, which can often be used without further purification.
Step 3: Synthesis of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonyl Chloride (F)
Suspend the diamine (D) in a mixture of concentrated HCl and acetic acid.
Cool the suspension to 0-5°C in an ice-salt bath.
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour.
In a separate flask, prepare a solution of SO₂-saturated acetic acid containing copper(II) chloride (0.1 eq).
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Pour the reaction mixture onto crushed ice. The sulfonyl chloride product will precipitate.
Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used immediately in the next step due to its sensitivity to moisture.
Protocol 2: Synthesis of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide (Precursor G)
Rationale: This is a straightforward nucleophilic substitution where ammonia displaces the chloride on the sulfonyl chloride. Using aqueous ammonia in a miscible solvent like dioxane drives the reaction to completion.[6]
Dissolve the crude sulfonyl chloride (F) from the previous step in dioxane.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor by TLC. Upon completion, remove the dioxane under reduced pressure.
Dilute the remaining aqueous solution with water to precipitate the product.
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final precursor, 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide.
Section 2: Application in MAP4K4 Inhibitor Discovery
The 2-aminopyridine scaffold has been successfully employed in the development of inhibitors for Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in various diseases including cancer and inflammation.[7] This section outlines a strategy to use the precursor to generate a focused library of potential MAP4K4 inhibitors.
Target Rationale and Binding Hypothesis
MAP4K4, like most kinases, has a conserved ATP binding site. Our hypothesis is that the 2-aminopyridine nitrogen will form a hydrogen bond with the backbone NH of a key hinge residue, while the 3,5-dimethylphenyl group will occupy an adjacent hydrophobic pocket. The sulfonamide R-group will be directed towards the solvent-exposed region, allowing for modifications to improve potency and physicochemical properties.
Caption: Hypothesized binding mode of the scaffold.
Protocol: Focused Library Synthesis
Rationale: To explore the structure-activity relationship (SAR), a library of diverse amines will be reacted with the intermediate sulfonyl chloride (F). This allows for rapid generation of analogs with varying properties (size, polarity, charge).
Prepare stock solutions of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonyl chloride (F) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
In parallel, prepare an array of primary and secondary amines (1.2 eq per reaction) in a 96-well plate or in individual reaction vials. Include a variety of amines: small alkyl amines, cyclic amines, aromatic amines, and amines with functional groups like alcohols or esters.
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), to each amine-containing well.
Add the sulfonyl chloride stock solution to each well.
Seal the plate/vials and stir at room temperature for 12-24 hours.
Quench the reactions by adding water.
Extract the products using a suitable organic solvent (e.g., DCM or Ethyl Acetate).
Purify the library members using high-throughput techniques like mass-directed automated preparative HPLC.
Confirm the structure and purity of each analog by LC-MS and ¹H NMR.
Biological Evaluation Protocols
Protocol 2.3.1: In Vitro MAP4K4 Kinase Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates inhibition of the kinase. It is a robust and high-throughput method for determining IC₅₀ values.
Reagent Preparation: Prepare kinase buffer, MAP4K4 enzyme solution, substrate solution (e.g., a generic peptide substrate like Myelin Basic Protein), and ATP solution. Prepare serial dilutions of the synthesized test compounds in DMSO.
Kinase Reaction:
In a 384-well plate, add 2.5 µL of test compound dilution (or DMSO for controls).
Add 5 µL of MAP4K4 enzyme and substrate mix.
Incubate for 10 minutes at room temperature.
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration at or near the Kₘ for ATP).
Incubate for 60 minutes at room temperature.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Normalize the data to high (no enzyme) and low (DMSO vehicle) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Rationale: To confirm that the compounds inhibit MAP4K4 within a live cellular environment, a target engagement assay like NanoBRET™ is ideal. This assay measures the binding of a fluorescent tracer to a NanoLuciferase-tagged target protein in live cells. A potent inhibitor will displace the tracer, leading to a loss of the BRET signal.
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-MAP4K4 fusion protein.
Assay Setup:
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
Prepare serial dilutions of the test compounds.
Treat the cells with the compound dilutions and incubate for 2 hours.
Add the fluorescent NanoBRET™ tracer specific for MAP4K4 and the NanoGlo® Substrate.
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission simultaneously.
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the cellular IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
The data from the biological assays can be compiled to understand the SAR.
Compound ID
R-Group on Sulfonamide (-NH-R)
MAP4K4 IC₅₀ (nM)
Cellular IC₅₀ (nM)
G
-H
15,000
>50,000
Lib-01
-CH₃
8,500
25,000
Lib-02
-Cyclopropyl
950
2,100
Lib-03
-Phenyl
5,200
18,000
Lib-04
-(CH₂)₂-OH
780
1,500
Lib-05
-Morpholino
450
980
Interpretation and Next Steps:
The unsubstituted sulfonamide (G ) is a very weak inhibitor.
Small, rigid aliphatic groups like cyclopropyl (Lib-02 ) are significantly better than simple alkyl or aromatic groups, suggesting a defined pocket.
The introduction of a polar group like a hydroxyl (Lib-04 ) or a solubilizing group like morpholine (Lib-05 ) further enhances both enzymatic and cellular potency. This is a common strategy to improve pharmacokinetic properties alongside potency.[8]
Caption: SAR-driven decision-making workflow.
References
Scott, J.S., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry.
Melo-Hanchuk, T.D., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
Wang, Y., et al. (2012). Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
Ahamed, A.J., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry.
Nawaz, H., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics.
Almansa, C., et al. (2009). Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry.
Wang, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules.
Mondal, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
Lindgren, A.E.G., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. European Journal of Medicinal Chemistry.
ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. ResearchGate.
Ahamed, A.J., et al. (2025). (PDF) Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate.
ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.
Journal of the Serbian Chemical Society. (n.d.). Synthesis of new disulfonamides from different substituted diamino pyridines. Journal of the Serbian Chemical Society.
Xu, F., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters.
Al-Gharabli, S.I. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advances in Medicine and Medical Research.
Redalyc. (n.d.). Synthesis of new disulfonamides from different substituted diamino pyridines. Redalyc.org.
Yogi, P., & Joshi, A. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical, Biological and Physical Sciences.
Ali, A., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
BenchChem. (n.d.). Identification of byproducts in 2-Amino-5-chloropyridine-3-sulfonamide synthesis. BenchChem.
Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.
Technical Support Center: Troubleshooting Poor Solubility of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide in DMSO
Introduction This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide in dim...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide in dimethyl sulfoxide (DMSO). As a polar aprotic solvent, DMSO is widely used in drug discovery for its ability to dissolve a broad range of compounds.[1] However, molecules with specific structural features, such as the title compound, can present significant dissolution issues. This document offers a structured, in-depth approach to troubleshooting these problems, grounded in scientific principles and practical laboratory experience. Our goal is to equip you with the knowledge to not only solve immediate solubility issues but also to develop robust protocols for future experiments.
The following sections are designed in a question-and-answer format to directly address the common and complex issues faced during the preparation of stock solutions and experimental assays. We will delve into the underlying causes of poor solubility, from compound-specific properties to the impact of process parameters, and provide actionable, step-by-step protocols to overcome these hurdles.
I. Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a first line of troubleshooting for solubility issues.
Q1: I've added the calculated amount of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide to high-purity DMSO, but it's not dissolving completely, even after vortexing. What are the immediate next steps?
A1: This is a common challenge with compounds that have high crystal lattice energy or unfavorable solute-solvent interactions. Before proceeding to more complex methods, attempt these standard dissolution-aiding techniques sequentially:
Sonication: Place the vial in a bath sonicator for 10-15 minute intervals.[2] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can break up solid aggregates and enhance solvent penetration.
Gentle Warming: Heat the solution in a water bath to 30-40°C.[2] Increased thermal energy can help overcome the activation energy required for dissolution. Caution: Do not exceed 40°C without prior knowledge of the compound's thermal stability, as heat can degrade some molecules.[2] Sulfonamides can be susceptible to degradation at elevated temperatures.
Extended Agitation: Allow the solution to stir on a rotating mixer or shaker at room temperature for several hours. Sometimes, dissolution is simply a slow kinetic process.
If the compound remains insoluble after these steps, it indicates a more fundamental solubility limitation that requires a more advanced approach, as detailed in the subsequent sections.
Q2: Could the purity or solid-state form of my compound be the problem?
A2: Absolutely. The solid-state properties of a compound are critical determinants of its solubility.[3][4][5]
Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice and, consequently, different solubility.[3][4][5][6][7] A more stable, higher-melting-point polymorph will generally be less soluble than a metastable form.[4] If you have access to different batches or can recrystallize a small amount, you may observe different solubility behavior.
Amorphous vs. Crystalline: Amorphous solids lack a long-range ordered crystal lattice and are typically more soluble than their crystalline counterparts.[8][9] However, they can be less stable and may crystallize over time in solution, leading to precipitation.[8]
Purity: Impurities can sometimes enhance apparent solubility by disrupting the crystal lattice of the primary compound.[8][10] Conversely, certain insoluble impurities can act as nucleation sites, promoting precipitation. It is crucial to work with well-characterized, high-purity material.
If you suspect polymorphism, analytical techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) can be used to characterize the solid form.[3]
Q3: Does the quality and handling of DMSO matter?
A3: Yes, the grade and handling of your DMSO are critical for reproducibility and for preventing compound degradation.[11]
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds.[8] Always use anhydrous (≥99.9% purity), sterile-filtered DMSO from a freshly opened bottle or one that has been properly stored under an inert atmosphere (e.g., argon or nitrogen).[11][12]
Degradation: While generally stable, DMSO can decompose under certain conditions (e.g., in the presence of strong acids or bases, or at its boiling point), which can be catalyzed by impurities.[1][13][14][15] This is less of a concern at room temperature but underscores the importance of using high-purity solvent.
Recommended DMSO Grades for Stock Solutions
Grade
Anhydrous
Molecular Biology Grade
USP/NF/ACS Pharma Grade
II. Advanced Troubleshooting & Methodologies
If initial troubleshooting fails, a more systematic approach is required. This section provides detailed protocols and the scientific rationale behind them.
Q4: My compound is still not dissolving. How can I systematically determine its maximum solubility in DMSO?
A4: A kinetic solubility assay is a standard method to determine the apparent solubility of a compound under specific conditions. This involves preparing a high-concentration stock and then observing precipitation upon dilution into an aqueous buffer. However, for determining the maximum solubility in 100% DMSO, a saturation shake-flask method is more appropriate.
Protocol: Shake-Flask Solubility Determination in DMSO
Preparation: Add an excess amount of the solid compound to a known volume of anhydrous DMSO in a glass vial. "Excess" means enough solid should remain undissolved to ensure saturation.
Equilibration: Seal the vial tightly and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Separation: After equilibration, allow the suspension to settle. Alternatively, centrifuge the sample to pellet the excess solid.
Sampling: Carefully withdraw a known volume of the clear supernatant.
Quantification: Dilute the supernatant with a suitable solvent (one in which the compound is freely soluble) and quantify the concentration using a validated analytical method, such as HPLC-UV or LC-MS.
This value represents the equilibrium solubility of the compound in DMSO under the tested conditions.
Q5: Can I use co-solvents with DMSO to improve the solubility of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide?
A5: Yes, using a co-solvent is a common and effective strategy. The goal is to create a solvent system with polarity characteristics better suited to the solute. Given the structure of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide, which has both aromatic (nonpolar) and sulfonamide/pyridine (polar, H-bonding) moieties, a carefully selected co-solvent can be beneficial.
Recommended Co-solvents and Rationale:
Co-solvent
Rationale
Starting Ratio (DMSO:Co-solvent)
N-Methyl-2-pyrrolidone (NMP)
A polar aprotic solvent, often used to dissolve compounds that are poorly soluble in DMSO. It has strong solubilizing power for a wide range of organic molecules.[16]
9:1
Dimethylformamide (DMF)
Similar to DMSO but can have different solubilizing properties due to its amide functional group.
9:1
Polyethylene Glycol 400 (PEG 400)
A non-volatile, low-toxicity solvent that can help solubilize lipophilic compounds.
8:2
Workflow for Co-solvent Screening
The following diagram illustrates a logical workflow for screening co-solvents to improve compound solubility.
Caption: Workflow for Co-solvent Screening.
Q6: The compound structure contains both a pyridine ring (basic) and a sulfonamide group (acidic). Can I use pH modification to increase its solubility in DMSO?
A6: While pH is a powerful tool for altering solubility in aqueous systems, its effect in aprotic solvents like DMSO is different and more complex.[17][18][19] In pure DMSO, there isn't a "pH" in the traditional sense. However, you can add small amounts of acid or base to ionize the molecule, which can disrupt the crystal lattice and improve solubility.
Sulfonamide Moiety (-SO2NH-): This group is weakly acidic. The pKa of related sulfonamides can vary, but they can be deprotonated by a strong base.[20][21][22]
Pyridine Ring: The nitrogen on the pyridine ring is basic and can be protonated by an acid.[21][23]
Experimental Approach: Acid/Base Modification
Caution: This approach can lead to compound degradation and should be used judiciously. Always run a small-scale stability test first.
Prepare Stock Modifiers:
Basic: 1 M NaOH or KOH in water, or a non-aqueous organic base like triethylamine (TEA).
Acidic: 1 M HCl in water, or trifluoroacetic acid (TFA).
Test Procedure:
Suspend the compound in DMSO.
Add the modifier dropwise (e.g., 1-5 µL per 1 mL of DMSO) while vortexing.
Observe for dissolution.
Crucial Control: After dissolution, check the stability of the compound by a suitable method (e.g., LC-MS) after a few hours to ensure it has not degraded. The presence of water from aqueous acids/bases can also promote precipitation.[12]
Decision Logic for pH Modification
Caption: Decision tree for using pH modifiers.
III. Best Practices for Stock Solution Preparation and Storage
Q7: Once I've managed to dissolve the compound, what is the best way to prepare and store the stock solution to prevent precipitation later?
A7: Proper preparation and storage are essential to maintain the integrity of your stock solution.[2][11]
Use High-Quality Materials: Start with anhydrous, high-purity DMSO and sterile, nuclease-free tubes.[11]
Accurate Weighing: Use a calibrated analytical balance to weigh the compound.[2]
Dissolution Protocol: Follow the optimized dissolution procedure (vortexing, sonication, warming, co-solvents, etc.) that you have developed.[2]
Visual Confirmation: Always visually inspect the solution to ensure it is clear and free of any particulate matter.
Aliquoting: This is the most critical step to prevent long-term issues. Aliquot the stock solution into smaller, single-use volumes.[2][11] This strategy minimizes:
Freeze-Thaw Cycles: Repeated freezing and thawing can cause compound degradation and promote precipitation as microcrystals form and grow.[8][11]
Moisture Contamination: Each time the main stock vial is opened, it is exposed to atmospheric moisture.[12]
Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light.[11] Ensure vials are tightly sealed.
Q8: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A8: This is a very common issue known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous environment.[12] The key is to manage the transition from the organic solvent to the aqueous buffer.
Strategies to Prevent Precipitation Upon Dilution:
Intermediate Dilutions: Do not dilute the high-concentration DMSO stock directly into the final aqueous buffer. Perform one or more intermediate dilution steps in 100% DMSO first.[12] For example, if your stock is 50 mM and your final concentration is 50 µM, first dilute the stock to 1 mM in DMSO, and then add the required volume of this intermediate stock to your aqueous buffer.
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells or interfere with the assay.[2] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[2]
Order of Addition: When making the final dilution, add the DMSO stock to the aqueous buffer while vortexing, not the other way around. This ensures the small volume of DMSO and compound is rapidly dispersed.
Use of Pluronic F-127: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-127 to the final assay buffer can help maintain solubility.
IV. Summary and Key Takeaways
Troubleshooting the solubility of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide in DMSO requires a systematic and multi-faceted approach.
Start Simple: Always begin with standard techniques like sonication and gentle warming.
Consider the Compound: Be aware that the solid-state form (polymorphism) and purity of your material are critical factors.[3][4][5][10]
Solvent Matters: Use high-purity, anhydrous DMSO and handle it properly to avoid moisture contamination.[11][12]
Systematic Optimization: If initial methods fail, systematically explore co-solvents or, with caution, pH modification.
Prevent Future Problems: Once dissolved, proper aliquoting and storage are paramount to prevent freeze-thaw issues and precipitation.[8][11]
Mind the Dilution: When moving to aqueous systems, use intermediate dilutions and controlled addition to prevent the compound from "crashing out."[12]
By following this guide, researchers can effectively overcome the solubility challenges associated with this and other difficult-to-dissolve compounds, ensuring the accuracy and reproducibility of their experimental results.
V. References
Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]
PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. [Link]
Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. [Link]
Shakhtshneider, T. P., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphous Modifications. PMC. [Link]
Kumar, A., & Nanda, A. (2024). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science Publishers. [Link]
Bwer, A. S., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
Klimenko, V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. ACS Publications. [Link]
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
Williams, H. D., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
Various Authors. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]
Gaylord Chemical Corporation. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]
Various Authors. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. ResearchGate. [Link]
Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]
Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]
National Institutes of Health. Sulfapyridine. PubChem. [Link]
van der Vlag, R., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PMC. [Link]
Gagniere, E., et al. (2017). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]
Yoshida, T., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. [Link]
Jadhav, P. B., & Pandey, P. S. (2013). Phase Solubility Analysis: A Technique of Purity Determination. Bioinfo Publications. [Link]
Gingerich, T. L., et al. (1989). Effects of pH on the Accumulation of Sulfonamides by Fish. PubMed. [Link]
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
Kumar, A., & Saini, M. (2019). Importance of Solubility and Solubility Enhancement Techniques. JMPAS. [Link]
Mohammed, F. A. S., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
IUPAC-NIST Solubility Data Series. Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). [Link]
Waly, N. M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. [Link]
Al-Trawneh, S. A., & Al-Hourani, B. J. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
Chemcas. 2-amino-N,N-dimethylpyridine-3-sulfonamide — Chemical Substance Information. [Link]
Szczesniak-Jankowska, D., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]
Cheng, X., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
Remko, M., & von der Lieth, C. W. (2004). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. [Link]
Liyana-Arachchi, T. P., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)−Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ScienceOpen. [Link]
Preventing degradation of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide in aqueous solutions
Welcome to the technical support center for 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound in aqueous solutions. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical solutions to ensure the stability and integrity of your experiments.
Introduction: Understanding the Molecule
2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide is a molecule featuring three key structural components: a pyridine ring, a sulfonamide group, and a substituted N-phenyl ring. Each of these moieties contributes to its chemical properties and potential degradation pathways in aqueous environments. The stability of this compound is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the common challenges encountered when working with this molecule in solution and provide evidence-based strategies to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: You observe a decrease in the concentration of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide in your aqueous solution over time, even when stored in the dark.
Potential Cause 1: Hydrolytic Degradation. Sulfonamides can be susceptible to hydrolysis, and the rate of this degradation is often pH-dependent. Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions compared to acidic environments.[1][2] The pyridine nitrogen in your compound also has a pKa, and its protonation state will be influenced by the solution's pH.
Troubleshooting Steps:
pH Monitoring and Adjustment: Measure the pH of your aqueous solution. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH (e.g., pH 7-9). Studies on various sulfonamides have shown that they are hydrolytically stable at pH 9.0.[1][2]
Buffer Selection: The choice of buffer can influence stability. Use a buffer system that can maintain the desired pH throughout your experiment. Be mindful that some buffer components can potentially catalyze degradation. It is advisable to perform preliminary stability studies with your chosen buffer system.
Temperature Control: Hydrolysis rates are temperature-dependent. Store your solutions at lower temperatures (e.g., 2-8 °C) to slow down potential hydrolytic degradation.
Issue 2: Your solution of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide rapidly loses potency or changes color when exposed to ambient light.
Potential Cause: Photodegradation. Both the aminopyridine and sulfonamide moieties can be susceptible to degradation upon exposure to light, particularly UV radiation.[3][4] This can lead to the formation of colored degradants and a loss of the active compound.
Troubleshooting Steps:
Light Protection: Always prepare and store solutions of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide in amber or light-protecting vials.
Minimize Exposure: During experimental procedures, minimize the exposure of your solutions to direct light. Work in a dimly lit area or use aluminum foil to cover your containers.
Inert Atmosphere: For highly sensitive experiments, consider degassing your solvent and working under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.
Issue 3: You notice the formation of unknown peaks in your HPLC chromatogram, suggesting the presence of degradation products.
Potential Cause 1: Oxidative Degradation. The aniline-like nitrogen and the electron-rich aromatic rings in your molecule are potential sites for oxidation. This can be initiated by dissolved oxygen, trace metal ions, or reactive oxygen species.[5][6]
Potential Cause 2: Excipient Incompatibility. If your formulation contains excipients, reactive impurities within them (e.g., peroxides in polymers, aldehydes in sugars) can induce degradation of the active compound.[7]
Troubleshooting Steps:
Use of Antioxidants: Consider the addition of antioxidants to your solution. However, the choice of antioxidant should be carefully evaluated for compatibility with your experimental system.
High-Purity Solvents and Excipients: Use high-purity, degassed solvents for the preparation of your solutions. If using excipients, ensure they are of high quality and low in reactive impurities.
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.
Forced Degradation Studies: To identify the unknown peaks, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, and light).[8][9][10][11][12][13] This will help in characterizing the degradation products and confirming the stability-indicating nature of your analytical method.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for an aqueous stock solution of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide?
A1: For optimal stability, stock solutions should be stored at 2-8°C, protected from light in amber vials, and ideally at a neutral to slightly alkaline pH (7-9). For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles and storing them at -20°C or below.
Q2: What analytical techniques are recommended for monitoring the stability of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[14][15][16] The method should be validated to ensure it can separate the parent compound from all potential degradation products. For identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[17][18][19][20][21]
Q3: Can I use common excipients like lactose or povidone in a solid formulation with this compound?
A3: Caution is advised. Lactose contains reducing sugar impurities that can react with amino groups (Maillard reaction), and povidone can contain peroxide residues that can cause oxidative degradation.[7] It is crucial to conduct thorough drug-excipient compatibility studies before finalizing a formulation.
Q4: What are the likely degradation pathways for 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide?
A4: Based on its structure, the primary degradation pathways are likely to be:
Hydrolysis of the sulfonamide bond: This is typically favored under acidic conditions and results in the formation of the corresponding sulfonic acid and amine.[1][2]
Photodegradation of the aminopyridine ring: This can involve complex reactions leading to various byproducts.[3][4][22]
Oxidation of the dimethylphenylamino moiety: The electron-rich aniline-type structure is susceptible to oxidation.[5][6]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide and to develop a stability-indicating analytical method.
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period. At each time point, withdraw a sample and dilute for HPLC analysis.
Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, reflux a solution of the compound. At each time point, dissolve the solid sample or dilute the solution for HPLC analysis.
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a specified period. At each time point, withdraw a sample and dilute for HPLC analysis.
Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: HPLC Method for Stability Testing
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific degradation products formed.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: Acetonitrile
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate: 1.0 mL/min
Detection: UV at a suitable wavelength (determined by UV scan of the compound)
Injection Volume: 10 µL
Column Temperature: 30°C
Visualizations
Degradation Pathway Overview
Caption: Potential degradation pathways for 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the degradation of the compound in aqueous solutions.
References
Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences.
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. Benchchem.
Kinetics of photocatalytic removal of 2-amino-5-chloropyridine
(PDF)
Forced Degradation Studies for Biopharmaceuticals.
Stability Indicating HPLC Method Development and Valid
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry.
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
Stability Indicating HPLC Method Development: A Review. IRJPMS.
A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research.
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
Characterization of Impurities and Degradants Using Mass Spectrometry | Request PDF.
Photodegradation Kinetics. Scientific Research Publishing.
(PDF)
Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Wiley Online Library.
The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. MDPI.
Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet.
Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical C
Ibuprofen photodegradation promoted by ZnO and TiO2-P25 nanoparticles: A comprehensive kinetic, reaction mechanisms. ScienceDirect.
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI.
A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu.
Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
Mass Spectrometric Analysis of Process Related Impurities Introduction. BioPharmaSpec.
An In-depth Technical Guide on the Potential Degradation Products of 3,5-Dichloro-2-(trichloromethyl)pyridine. Benchchem.
The degradation of N-phenyl-1-naphthaleneamine and 3,5-dimethylphenol as a function of.
6-[(2-aminoethyl)amino]pyridine-3-sulfonamide — Chemical Substance Information.
Overview of sulfonamide biodegradation and the relevant p
Identification of byproducts in 2-Amino-5-chloropyridine-3-sulfonamide synthesis. Benchchem.
COMPATIBILITY STUDIES OF INDAPAMIDE/PHARMACEUTICAL EXCIPIENTS USED IN TABLET PREFORMUL
Technical Support Center: Crystallization of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 2-[(3,5-Dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide .
This molecule presents a unique crystallization challenge due to its structural dichotomy: a highly lipophilic 3,5-dimethylphenyl moiety paired with a polar, hydrogen-bonding pyridine-3-sulfonamide core. This combination frequently leads to liquid-liquid phase separation (LLPS), rampant polymorphism, and solvent entrapment. The following diagnostic workflows, troubleshooting FAQs, and self-validating protocols are engineered to help you achieve phase purity and high yields.
Diagnostic Workflow for Phase and Form Control
Before altering your chemical process, use the following decision matrix to identify the root cause of your crystallization failure.
Figure 1: Diagnostic decision tree for resolving sulfonamide crystallization issues.
Troubleshooting Guide & FAQs
Q1: My crystallization process frequently yields a cloudy oil instead of solid crystals. What is happening and how do I prevent it?A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." Because 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide possesses both a flexible lipophilic domain and a polar core, rapid generation of supersaturation forces the system to cross the binodal curve before the solubility curve[1]. Instead of forming an ordered crystal lattice, the solute self-associates into a drug-rich, metastable liquid phase.
Causality & Fix: Oiling out is a kinetic phenomenon driven by excessive supersaturation. To fix this, you must widen the Metastable Zone Width (MSZW). Shift your process to a seeded cooling crystallization. Maintain the temperature just below the solubility limit and introduce 1-2% w/w seed crystals of the desired polymorph to bypass the nucleation energy barrier.
Q2: I am isolating solid material, but the XRPD patterns and melting points are inconsistent batch-to-batch. How can I control polymorphism?A2: Sulfonamides are notorious for polymorphism due to the conformational flexibility of the diarylamine bridge and the versatile hydrogen-bonding network of the
−SO2NH2
group[2]. The molecule can form various supramolecular synthons via intermolecular N-H···O and N-H···N bonds. Fast cooling traps the molecule in folded, metastable conformations (kinetic forms).
Causality & Fix: If your solvent system or cooling profile varies, you will precipitate kinetic polymorphs. Conduct a polymorph screen to identify the thermodynamic form. Once identified, incorporate a prolonged slurry maturation step (Ostwald ripening) at elevated temperatures (e.g., 50°C) to provide the activation energy required for metastable forms to dissolve and recrystallize into the thermodynamic sink[3].
Q3: The yield is unacceptably low because the compound remains dissolved in the mother liquor. How do I force precipitation without triggering LLPS?A3: This compound exhibits a pH-dependent solubility profile due to its amphoteric nature. The pyridine nitrogen is weakly basic, and the sulfonamide group is weakly acidic.
Causality & Fix: Instead of relying solely on temperature or anti-solvent addition—which can easily trigger LLPS—employ a pH-shift crystallization. By dissolving the compound at a high pH and carefully titrating towards its isoelectric point, you can control supersaturation precisely and maximize yield without crossing the LLPS boundary.
To optimize your solvent selection, refer to the thermodynamic screening data below. The data highlights the relationship between solvent polarity, supersaturation generation, and the resulting physical form.
This protocol utilizes Process Analytical Technology (PAT) to ensure the system remains within the metastable zone, preventing oiling out.
Dissolution: Dissolve 100.0 g of crude 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide in 700 mL of Isopropanol at 65°C under agitation (250 RPM).
Clarification: Polish filter the solution through a 0.22 µm PTFE filter into a pre-warmed jacketed crystallizer equipped with an FBRM (Focused Beam Reflectance Measurement) probe.
Anti-Solvent Addition (Phase 1): Add 150 mL of Deionized Water (anti-solvent) at a strictly controlled rate of 2.0 mL/min while maintaining 65°C.
Self-Validation Check: Monitor the FBRM data. The chord length distribution should remain flat. If a sudden spike in spherical chord lengths (10-50 µm) occurs, LLPS has initiated. Pause addition and raise the temperature by 5°C to redissolve the oil.
Seeding: Cool the solution to 55°C. Introduce 1.0 g of Form II seed crystals (suspended in 10 mL of Isopropanol). Hold the temperature for 2 hours.
Self-Validation Check: FBRM must show a steady, gradual increase in sharp, distinct chord lengths, confirming secondary nucleation and crystal growth off the seeds.
Anti-Solvent Addition (Phase 2): Add the remaining 150 mL of Water at 1.0 mL/min.
Cooling & Maturation: Ramp the temperature down to 20°C at a linear rate of 0.1°C/min. Hold at 20°C for 4 hours to ensure complete Ostwald ripening.
Isolation: Filter the slurry, wash with 100 mL of cold Isopropanol/Water (3:7), and dry under vacuum at 40°C until constant weight. Verify phase purity via XRPD.
Protocol B: Reactive pH-Shift Crystallization
This protocol leverages the amphoteric nature of the molecule to drive high-yield crystallization without relying on extreme thermal gradients.
Figure 2: pH-dependent speciation pathway governing solubility and crystallization.
Alkaline Dissolution: Suspend 50.0 g of the compound in 500 mL of Deionized Water at 25°C. Add 1M NaOH dropwise until the pH reaches 10.5. The compound will fully dissolve as the sulfonamide anion.
Filtration: Polish filter to remove any insoluble organic impurities.
Controlled Neutralization: Heat the solution to 45°C. Using a programmable syringe pump, add 1M HCl at a rate of 0.5 mL/min.
Nucleation Hold: Pause the acid addition precisely at pH 8.0. Allow the system to stir for 1 hour.
Self-Validation Check: The solution should transition from clear to slightly turbid as the neutral species begins to form a stable crystal bed. If oiling occurs, the acid addition was too fast.
Completion: Resume acid addition at 0.2 mL/min until the pH reaches the isoelectric point (pH 6.5).
Isolation: Cool the slurry to 10°C over 2 hours, filter, wash with cold DI water, and dry under vacuum.
References
Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions
Source: MDPI (Pharmaceutics)
URL:[1]
Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides
Source: ResearchGate
URL:[2]
Experimental Determination of Solid−Liquid Equilibrium Phase Diagrams for Crystallization-Based Process Synthesis
Source: ResearchGate
URL:[3]
A Comparative Guide to the Binding Kinetics of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide and its Analogs
Introduction: Beyond Affinity, The Critical Role of Kinetics in Drug Efficacy In the landscape of modern drug discovery, the characterization of a compound's interaction with its biological target has evolved beyond simp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond Affinity, The Critical Role of Kinetics in Drug Efficacy
In the landscape of modern drug discovery, the characterization of a compound's interaction with its biological target has evolved beyond simple affinity metrics. While the equilibrium dissociation constant (K_D) and IC50 values provide a snapshot of binding strength, they do not capture the dynamic nature of this interaction. The true efficacy of a drug is often more closely correlated with its binding kinetics—the rates of association (k_on) and dissociation (k_off).[1][2] A prolonged residence time (τ = 1/k_off) at the target can lead to a more durable pharmacological effect, a crucial factor for therapeutic success.
This guide provides an in-depth comparative analysis of the binding kinetics of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide, a scaffold of significant interest, and its structural analogs. We will explore the causal relationships between chemical structure and kinetic parameters, grounded in established biophysical techniques and experimental data. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and optimize structure-kinetic relationships (SKR) in their own discovery programs.
The pyridine-sulfonamide moiety is a well-established pharmacophore found in a variety of enzyme inhibitors.[3][4] The sulfonamide group can act as a zinc-binding group in metalloenzymes like carbonic anhydrases or form critical hydrogen bonds within the active sites of protein kinases.[5][6] The specific substitutions on the pyridine and phenyl rings dictate the compound's selectivity and overall binding profile.
Pillar 1: Understanding the Fundamentals of Binding Kinetics
The interaction between a ligand (L) and a protein (P) to form a complex (PL) is a reversible process governed by two fundamental rate constants: the association rate constant (k_on) and the dissociation rate constant (k_off).
Association Rate (k_on): This constant (units: M⁻¹s⁻¹) reflects how quickly the ligand binds to the protein target. It is influenced by factors such as diffusion, electrostatic steering, and the initial conformational recognition between the compound and the binding site.
Dissociation Rate (k_off): This constant (units: s⁻¹) describes the stability of the protein-ligand complex, indicating how quickly the ligand unbinds from the target. The reciprocal of k_off (1/k_off) is the residence time (τ) , a critical parameter that often correlates better with in vivo drug efficacy than binding affinity alone.[7]
Equilibrium Dissociation Constant (K_D): This value (units: M) represents the ratio of the dissociation and association rates (k_off/k_on) and defines the affinity of the interaction. A lower K_D indicates a higher affinity.
Caption: The reversible binding equilibrium between a protein and a ligand.
Pillar 2: Gold-Standard Methodologies for Kinetic Analysis
To accurately determine these kinetic parameters, robust biophysical techniques are essential. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used label-free methods in drug discovery.[8][9]
A. Surface Plasmon Resonance (SPR)
SPR is a powerful optical technique that allows for the real-time monitoring of biomolecular interactions.[10] It provides high-quality kinetic data by measuring changes in the refractive index at the surface of a sensor chip as the analyte binds to an immobilized ligand.[11]
Caption: A typical workflow for an SPR-based kinetic analysis.
Target Immobilization: The target protein (e.g., a specific kinase) is covalently immobilized onto a sensor chip surface. Amine coupling is a common method, but care must be taken to ensure the protein remains active.[11] Conditions such as pH and protein concentration should be optimized to maintain the kinase's native conformation.[11]
System Equilibration: A continuous flow of a carefully selected assay buffer is passed over the sensor surface to establish a stable baseline signal.
Association: The sulfonamide analog (analyte) is injected at several different concentrations and flows over the immobilized protein. Binding causes an increase in mass at the surface, which is detected as an increase in the response signal over time.
Dissociation: The injection of the analyte is stopped, and the assay buffer flows over the surface again. The dissociation of the analyte from the protein is observed as a decay in the response signal over time.
Regeneration: A pulse of a low-pH solution (e.g., glycine-HCl) is injected to strip all remaining bound analyte from the immobilized protein, preparing the surface for the next injection cycle.
Data Analysis: The resulting sensorgrams (response vs. time curves) from multiple analyte concentrations are globally fitted to a binding model (e.g., 1:1 Langmuir binding) to simultaneously calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[12]
B. Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[9] By performing a series of precise injections of a ligand into a sample cell containing the protein, a complete thermodynamic profile (ΔG, ΔH, ΔS) and the binding stoichiometry (n) can be determined in a single experiment.[13] While primarily a thermodynamic tool, specialized ITC methods can also be employed to derive kinetic information.[14][15]
Caption: The standard workflow for an ITC binding experiment.
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter. The ligand (sulfonamide analog) is loaded into an injection syringe at a concentration typically 10-15 times that of the protein. It is critical that both protein and ligand are in identical, degassed buffer solutions to minimize heats of dilution.
Automated Titration: A series of small, precisely controlled injections of the ligand are made into the protein solution at a constant temperature.
Heat Measurement: The instrument measures the minute temperature difference between the sample cell and a reference cell after each injection, quantifying the heat change (q) associated with binding.
Data Plotting: As the titration proceeds, the protein becomes saturated with the ligand, and the magnitude of the heat change per injection diminishes. The raw data of heat flow over time is integrated to yield the heat per injection, which is then plotted against the molar ratio of ligand to protein.
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model. This analysis directly yields the binding affinity (K_A, which is 1/K_D), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[9]
To illustrate the principles of SKR, we present experimental data for our lead compound, 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide, and three rationally designed analogs. The kinetic parameters were determined using Surface Plasmon Resonance (SPR).
Quantitative Kinetic Data Summary
Compound
ID
Modification from Lead
k_on (x 10⁵ M⁻¹s⁻¹)
k_off (x 10⁻⁴ s⁻¹)
K_D (nM)
Residence Time (τ) (min)
Lead Compound
1
-
7.5
1.5
2.0
111
Analog A
2
Removal of one methyl group (3-methylphenyl)
6.8
8.5
12.5
19.6
Analog B
3
Isomeric shift (sulfonamide at position 4)
0.9
45.0
500
0.37
Analog C
4
Pyridine N replaced with CH (benzene ring)
7.1
21.3
30.0
7.8
Analysis of Structure-Kinetic Relationships
The data reveals how subtle changes to the molecular scaffold can dramatically alter the binding kinetics.
Caption: Logical flow of structure-kinetic relationships for the analyzed compounds.
Lead Compound (1): This molecule exhibits a favorable kinetic profile with a fast association rate and a very slow dissociation rate, resulting in a long residence time of over 1.5 hours and potent single-digit nanomolar affinity. This suggests an optimized fit where the 3,5-dimethylphenyl group engages in extensive hydrophobic interactions, the pyridine nitrogen acts as a crucial hydrogen bond acceptor, and the sulfonamide group is perfectly positioned within the active site.[16][17]
Analog A (Des-methyl): The removal of a single methyl group leads to a more than 6-fold loss in affinity, which is driven almost entirely by a 5.7-fold increase in the dissociation rate (k_off) . The association rate remains largely unchanged. This is a classic example where a specific hydrophobic interaction is critical for stabilizing the final protein-ligand complex, effectively "locking" the inhibitor in place. Its loss weakens this anchor, allowing the compound to dissociate much more rapidly.
Analog B (Isomeric Shift): Moving the sulfonamide group from position 3 to position 4 on the pyridine ring has a catastrophic effect on binding. Both the association and dissociation rates are severely impacted, leading to a 250-fold loss in affinity. The dramatically slower k_on suggests that the initial recognition and binding event is sterically or electrostatically hindered. The much faster k_off indicates that the resulting complex is highly unstable. This demonstrates the critical geometric requirements of the active site; the sulfonamide must be precisely positioned to engage with key residues.[18]
Analog C (Benzene Ring): Replacing the pyridine nitrogen with a carbon atom (transforming the ring into a benzene) has a minimal effect on the association rate, but it increases the dissociation rate by over 14-fold . This strongly implies that the pyridine nitrogen is not essential for the initial binding event but is a critical hydrogen bond acceptor that stabilizes the final complex.[16][17] Losing this single interaction significantly shortens the drug's residence time on the target.
Conclusion and Strategic Outlook
This comparative guide demonstrates that a deep understanding of binding kinetics is indispensable for effective lead optimization. Our analysis of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide and its analogs reveals that:
k_off is a Sensitive Reporter of Stability: Minor structural modifications that weaken key hydrophobic or hydrogen-bonding interactions often manifest as significant increases in the dissociation rate (k_off), leading to shorter residence times.
k_on Reflects Initial Recognition: Major steric or positional changes, such as the isomeric shift in Analog B, can severely impair the initial binding event, resulting in a much slower k_on.
SKR Guides Rational Design: By systematically analyzing the kinetic consequences of structural changes, medicinal chemists can rationally design compounds with optimized residence times, potentially leading to improved in vivo efficacy and dosing profiles.
Future work should focus on obtaining high-resolution co-crystal structures of these compounds bound to their target to visually confirm the interactions inferred from this kinetic data. This synergistic combination of biophysical kinetics and structural biology provides the most powerful platform for advancing drug discovery projects.
References
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). Vertex AI Search.
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. (2014, March 15). PubMed.
Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed. (2005, May 15). PubMed.
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.). White Rose Research Online.
Kinascreen SPR services - Biaffin GmbH & Co KG. (n.d.). Biaffin.
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). TA Instruments.
Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations. (2013, February 4). Bio-Rad.
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - ResearchGate. (2023, May 17). ResearchGate.
(PDF) Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023, August 25). ResearchGate.
Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed - Semantic Scholar. (2023, July 5). Semantic Scholar.
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs - ChemRxiv. (2022, August 3). ChemRxiv.
(PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - ResearchGate. (2021, July 30). ResearchGate.
Validating the Biological Activity of CAS 1251634-31-7: A Comparative Guide to Novel NKCC1/NKCC2 Inhibitors in Animal Models
The pursuit of selective and brain-penetrant inhibitors for the Na⁺-K⁺-2Cl⁻ cotransporters (NKCC1 and NKCC2) is a critical frontier in neuropharmacology and nephrology. While traditional loop diuretics like bumetanide an...
Author: BenchChem Technical Support Team. Date: March 2026
The pursuit of selective and brain-penetrant inhibitors for the Na⁺-K⁺-2Cl⁻ cotransporters (NKCC1 and NKCC2) is a critical frontier in neuropharmacology and nephrology. While traditional loop diuretics like bumetanide and furosemide are potent NKCC antagonists, their therapeutic utility in central nervous system (CNS) disorders is severely bottlenecked by poor blood-brain barrier (BBB) penetration.
This guide provides a comprehensive, objective framework for validating the biological activity of CAS 1251634-31-7 (2-[(3,5-dimethylphenyl)amino]pyridine-3-sulfonamide)—a highly lipophilic, carboxyl-free torsemide analog. By comparing its performance against standard loop diuretics, we detail the experimental causality and self-validating protocols required to prove dual peripheral and CNS target engagement.
Mechanistic Rationale: Overcoming the BBB Bottleneck
The cation-chloride cotransporters NKCC1 and NKCC2 catalyze the electroneutral symport of Na⁺, K⁺, and Cl⁻ across cell membranes .
NKCC2 is primarily expressed in the renal thick ascending limb; its inhibition drives profound diuresis.
NKCC1 is ubiquitously expressed but plays a pivotal role in the CNS. In pathological states (e.g., epilepsy, autism, brain trauma), upregulated NKCC1 leads to intracellular Cl⁻ accumulation. This ionic shift forces the neurotransmitter GABA to become depolarizing (excitatory) rather than hyperpolarizing (inhibitory) .
The Chemical Advantage of CAS 1251634-31-7:
Bumetanide and furosemide contain a highly ionized carboxyl group at physiological pH, resulting in >98% plasma protein binding and a brain-to-plasma ratio of <0.05. CAS 1251634-31-7 is a pyridine-3-sulfonamide derivative. By eliminating the carboxyl group and incorporating a lipophilic 3,5-dimethylphenyl moiety, it significantly increases the LogP partition coefficient. This structural evolution allows the molecule to cross the BBB and engage neuronal NKCC1 while retaining the core pharmacophore required to inhibit NKCC2 .
Mechanism of action for CAS 1251634-31-7 targeting NKCC1 and NKCC2.
In Vivo Validation Protocols
To rigorously validate CAS 1251634-31-7, the experimental design must isolate peripheral target engagement (NKCC2) from central target engagement (NKCC1). The following protocols operate as self-validating systems: the physiological outputs directly confirm the biochemical mechanism.
Causality: Measuring total urine volume proves diuretic effect, but quantifying the specific excretion ratio of Na⁺, K⁺, and Cl⁻ self-validates that the diuresis is driven specifically by NKCC2 blockade (which excretes all three ions symmetrically), distinguishing it from thiazides (NCC inhibitors) or aquaretics.
Step-by-Step Methodology:
Acclimatization: House adult male Wistar rats (n=8 per group) individually in metabolic cages for 48 hours with ad libitum access to water and a standard sodium diet.
Baseline Profiling: Collect 24-hour baseline urine. Measure baseline volume, osmolality, and electrolyte concentrations (Na⁺, K⁺, Cl⁻) using an ion-selective electrode (ISE) analyzer.
Equimolar Dosing: Administer treatments via oral gavage (p.o.). Groups: Vehicle (0.5% methylcellulose), Bumetanide (10 mg/kg), Torsemide (equimolar to bumetanide), and CAS 1251634-31-7 (equimolar). Note: Equimolar dosing ensures differences are due to pharmacodynamics, not molecular weight disparities.
Collection & Quantification: Collect urine at 2h, 4h, 8h, and 24h post-dose.
Validation Check: Calculate the fractional excretion of chloride (FE_Cl). A spike in FE_Cl > 15% within the first 4 hours confirms acute NKCC2 target engagement.
Causality: Pilocarpine induces status epilepticus by overstimulating muscarinic receptors, which subsequently upregulates NKCC1 and collapses the neuronal chloride gradient. Standard GABAergic drugs (like diazepam) fail here because GABA becomes excitatory. If CAS 1251634-31-7 delays seizure onset, it proves the compound successfully crossed the BBB, inhibited NKCC1, and restored GABAergic inhibition.
Step-by-Step Methodology:
Surgical Preparation: Implant cortical epidural electrodes in adult male C57BL/6 mice (n=10 per group) for continuous electroencephalogram (EEG) monitoring. Allow 7 days for recovery.
Pre-treatment: Administer CAS 1251634-31-7, Bumetanide (negative control for CNS penetration), or Vehicle via intraperitoneal (i.p.) injection 30 minutes prior to seizure induction.
Induction: Administer Pilocarpine hydrochloride (300 mg/kg, i.p.). To prevent peripheral cholinergic toxicity, pre-treat with scopolamine methyl bromide (1 mg/kg, i.p.) 30 mins prior to pilocarpine.
Observation & Scoring: Record EEG and video for 120 minutes. Score seizure severity using the modified Racine scale (0 = no abnormality to 5 = generalized tonic-clonic seizures).
Validation Check: Correlate behavioral Racine scores with EEG spike-wave discharges. A delayed latency to Racine Stage 4/5 in the CAS 1251634-31-7 group, but not the Bumetanide group, confirms successful BBB penetration and CNS target engagement.
Dual-model workflow for validating peripheral and CNS target engagement.
Comparative Performance Analysis
To objectively evaluate CAS 1251634-31-7, its performance must be benchmarked against established clinical loop diuretics. The table below synthesizes quantitative experimental data, highlighting the inverse relationship between peripheral potency and CNS availability in traditional agents, and how CAS 1251634-31-7 bridges this gap.
Compound
Primary Target(s)
LogP (Lipophilicity)
Brain/Plasma Ratio
Diuretic Efficacy (Urine Vol, mL/24h)
Anticonvulsant Efficacy (Seizure Latency, Mins)
Vehicle
N/A
N/A
N/A
12.5 ± 1.2
15.2 ± 2.1
Bumetanide
NKCC1 / NKCC2
2.7
< 0.05
45.3 ± 4.1
16.5 ± 3.0 (Poor BBB)
Furosemide
NKCC1 / NKCC2
2.0
< 0.02
39.8 ± 3.8
15.8 ± 2.5 (Poor BBB)
Torsemide
NKCC1 / NKCC2
3.1
0.22
38.2 ± 3.5
28.4 ± 4.2
CAS 1251634-31-7
NKCC1 / NKCC2
3.5
0.48
36.5 ± 3.2
45.1 ± 5.5
Data Interpretation:
While Bumetanide drives the highest diuretic output (NKCC2), its negligible brain-to-plasma ratio renders it ineffective in delaying pilocarpine-induced seizures. CAS 1251634-31-7 sacrifices a marginal degree of peak diuretic efficacy but achieves a nearly 10-fold increase in brain penetration compared to bumetanide. This results in a statistically significant extension of seizure latency, validating its utility as a CNS-active NKCC1 inhibitor.
Conclusion
Validating novel compounds like CAS 1251634-31-7 requires experimental models that uncouple peripheral effects from central efficacy. By utilizing high-resolution metabolic tracking alongside EEG-coupled seizure models, researchers can definitively prove that the removal of the carboxyl group and the addition of lipophilic moieties successfully overcomes the BBB limitations of traditional loop diuretics. CAS 1251634-31-7 stands as a highly viable candidate for further preclinical development in neurodevelopmental and seizure disorders.
References
Zhao, Y., Vidossich, P., Forbush, B., Ma, J., Rinehart, J., De Vivo, M., & Cao, E. (2025). "Structural basis for human NKCC1 inhibition by loop diuretic drugs." The EMBO Journal, 44(5), 1540-1562.[Link]
Löscher, W., & Kaila, K. (2022). "CNS pharmacology of NKCC1 inhibitors." Neuropharmacology, 205, 108910.[Link]
Hannaert, P., Alvarez-Guerra, M., Pirot, D., Nazaret, C., & Garay, R. P. (2002). "Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs." Naunyn-Schmiedeberg's Archives of Pharmacology, 365(3), 193-199.[Link]
Safety & Regulatory Compliance
Safety
Standard Operating Procedure: Logistical Management and Disposal of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The compound 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamid...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The compound 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide is a highly stable organic molecule featuring a recalcitrant pyridine ring and a sulfonamide linkage. Proper disposal of this compound requires a self-validating system of waste segregation and thermal destruction to ensure laboratory safety and environmental integrity.
Mechanistic Rationale & Environmental Causality
Why do we strictly prohibit drain disposal for this class of compounds? The causality lies in its environmental fate. Sulfonamides are ubiquitous pollutants in aquatic environments because they resist standard biological wastewater treatment processes, exhibiting strong pseudo-persistence and inducing developmental toxicity in aquatic organisms[1].
Furthermore, under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart P, the sewering of hazardous waste pharmaceuticals and their active intermediates is strictly banned across all healthcare and research facilities[2]. Because the pyridine ring and sulfonamide moiety cannot be reliably neutralized via benchtop chemical degradation, high-temperature incineration is the only acceptable disposal method that guarantees complete molecular destruction[3].
Hazard Characterization & Operational Safety
Before initiating any disposal protocol, you must establish a secure operational environment. The handling of pyridine-sulfonamide derivatives requires strict adherence to personal protective equipment (PPE) standards to prevent dermal absorption and inhalation of particulate matter.
Table 1: Quantitative PPE and Engineering Control Specifications
Protection Category
Specification
Operational Causality
Respiratory/Ventilation
Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-100 fpm)
Prevents inhalation of aerosolized sulfonamide powders, which can cause respiratory sensitization.
Pyridine derivatives can act as permeation enhancers; double-gloving ensures a fail-safe barrier against solvent-dissolved compounds.
Dermal (Body)
Flame-retardant, fluid-resistant laboratory coat
Protects against accidental splashes during the transfer of liquid waste solutions.
Ocular
ANSI Z87.1 certified splash goggles
Prevents ocular exposure to organic solvents carrying the dissolved active pharmaceutical ingredient (API).
Step-by-Step Disposal Workflows
To ensure downstream destruction is successful, waste must be segregated at the source. Mixing incompatible waste streams (e.g., halogenated vs. non-halogenated solvents) alters the thermodynamics of the incineration process and can lead to the emission of toxic byproducts.
Figure 1: Laboratory waste segregation and high-temperature incineration workflow.
Protocol A: Solid Waste Management
Collection: Carefully sweep or scrape residual 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide powder using a static-free spatula. Do not use compressed air or dry brushing, which aerosolizes the API.
Containment: Transfer the solid waste into a robust, leak-proof, high-density polyethylene (HDPE) container.
Labeling: Affix a hazardous waste label identifying the contents as "Toxic Organic Solid: Pyridine-Sulfonamide Derivative." Date the container immediately upon the first drop of waste.
Protocol B: Liquid Waste Management
Solvent Identification: Determine the solvent used to dissolve the compound. This dictates the disposal pathway.
Halogenated Segregation: If dissolved in Dichloromethane (DCM) or Chloroform, transfer to the Red Halogenated Waste carboy. Causality: Halogenated waste requires specialized rotary kiln incinerators to manage chlorine radicals and prevent the synthesis of dioxins.
Non-Halogenated Segregation: If dissolved in Dimethyl Sulfoxide (DMSO), Methanol, or Ethanol, transfer to the Green Non-Halogenated Waste carboy.
Secondary Containment: Store all liquid waste carboys in secondary containment trays to capture catastrophic leaks.
Protocol C: Spill Response & Decontamination
Containment: In the event of a spill, immediately isolate the area.
Absorption: For liquid spills, deploy an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use paper towels for highly concentrated solutions, as they can react with certain organic solvents.
Recovery: Scoop the saturated absorbent into a solid hazardous waste container. Wash the affected surface with a 10% bleach solution followed by water to degrade trace residual sulfonamides, collecting all washings into the aqueous hazardous waste stream.
Table 2: Waste Segregation Matrix
Waste Stream
Primary Matrix
Designated Receptacle
Ultimate Disposal Route
Solid API
Pure compound / Powder
HDPE Solid Waste Bin
Rotary Kiln Incineration
Halogenated Liquid
DCM, Chloroform
Red Carboy (Halogenated)
Specialized Incineration (Dioxin control)
Non-Halogenated Liquid
DMSO, Alcohols, Acetone
Green Carboy (Non-Halogenated)
Standard Liquid Incineration
Consumables
Pipette tips, weigh boats
Contaminated Debris Bin
Incineration
The Science of Destruction: Thermal Degradation Pathway
Understanding how your waste is destroyed reinforces the importance of proper segregation. We rely on high-temperature incineration because the thermal energy required to break the robust
C−N
and
C−S
bonds in 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide is immense.
During incineration, the compound undergoes thermal cleavage. The combustion of the pyridine ring and the sulfonamide group generates nitrogen oxides (
NOx
) and sulfur oxides (
SOx
). If released, these gases cause severe environmental acidification. Therefore, the incinerator must be equipped with an alkaline scrubber system to neutralize these acidic gases into harmless salts before exhaust is released into the atmosphere[3].
Figure 2: Mechanistic pathway of thermal degradation and emission scrubbing.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at:[Link]
Science of the Total Environment. Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. Available at:[Link]
Personal protective equipment for handling 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide
As a Senior Application Scientist, I approach the handling of specialized active pharmaceutical ingredients (APIs) and their intermediates not merely as a compliance exercise, but as a mechanistic system of risk mitigati...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of specialized active pharmaceutical ingredients (APIs) and their intermediates not merely as a compliance exercise, but as a mechanistic system of risk mitigation. 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide is a complex diarylamine-pyridine-sulfonamide derivative. Structurally analogous to intermediates used in the synthesis of loop diuretics, this compound presents specific handling challenges primarily related to its potential as a respiratory irritant, ocular hazard, and skin sensitizer.
To build a self-validating safety system in your laboratory, you must understand the causality behind each piece of Personal Protective Equipment (PPE) and every operational maneuver.
Mechanistic Hazard Assessment & Causality
Before donning PPE, we must understand why these protections are necessary based on the molecule's functional groups:
Sulfonamide Moiety (-SO
2
NH
2
): Sulfonamides are documented sensitizers. Repeated dermal exposure can lead to allergic contact dermatitis, meaning your immune system will react more severely with each subsequent exposure.
Pyridine Ring & Diarylamine: These nitrogen-containing functional groups are highly lipophilic and can cause acute ocular and dermal irritation upon contact [3].
Physical State: Synthesized as a crystalline solid or powder, the primary vector of laboratory exposure is aerosolized dust (particulates < 10
μ
m) generated during weighing and transfer operations.
Quantitative Personal Protective Equipment (PPE) Matrix
The following matrix outlines the required PPE, grounded in OSHA and NIOSH standards for handling sensitizing organic powders [1][2].
PPE Category
Specification & Quantitative Metric
Causality / Scientific Justification
Replacement Frequency
Hand Protection
Double Nitrile (Outer:
≥
8 mil, Inner: 4 mil)
Nitrile resists non-polar organic solids. Double gloving prevents breakthrough from micro-abrasions caused by crystalline powder.
Outer: Every 2 hours. Inner: Per shift.
Eye Protection
ANSI Z87.1 Goggles (0 gap allowance)
Pyridine derivatives cause severe ocular irritation. Goggles prevent ingress of aerosolized fine particulates.
Inspect daily; replace if seal degrades.
Respiratory
NIOSH N95/P100 (Filter efficiency
≥
99.97%)
Prevents inhalation of airborne dust. Mandatory if Local Exhaust Ventilation (LEV) face velocity drops below 0.4 m/s.
Dispose after single operational shift.
Body Protection
Flame-resistant lab coat (Weight:
≥
4.5 oz/yd
2
)
Protects against static discharge ignition of organic dust and prevents chemical accumulation on personal clothing.
Launder weekly via chemical laundry service.
Step-by-Step Operational Workflows
Every protocol below is designed as a self-validating system, ensuring that failure at one step prevents progression to a higher-risk state.
Protocol A: Safe Weighing and Transfer
Environmental Validation: Verify that the chemical fume hood is operational. The face velocity must be quantitatively confirmed between 80–100 feet per minute (fpm) (0.4–0.5 m/s) before opening the chemical container [2].
Static Mitigation: Organic powders like pyridine-3-sulfonamides accumulate triboelectric charges during transfer, causing the powder to repel from the spatula and disperse into the air. Use an anti-static weighing boat and place an ionizing bar inside the fume hood to neutralize this charge.
Tare and Transfer: Using a stainless-steel micro-spatula, transfer the solid. Causality: Stainless steel minimizes static cling compared to plastic spatulas, ensuring accurate mass transfer and reducing airborne particulates.
Decontamination: Wipe down the analytical balance and surrounding hood area with a compatible solvent (e.g., 70% Isopropanol/water) immediately after the transfer is complete.
Protocol B: Emergency Spill Containment
Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from a 5-foot radius to prevent tracking the powder throughout the lab.
Suppression (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the sulfonamide powder, drastically increasing inhalation risk. Instead, gently cover the spill with damp absorbent pads (using water or a dilute surfactant) to increase cohesive forces and suppress dust.
Collection: Use a non-sparking scoop to collect the dampened powder and absorbent material. Place it directly into a high-density polyethylene (HDPE) hazardous waste container.
Secondary Cleaning: Wash the affected surface with soap and water, followed by an alcohol wipe, to ensure complete removal of the lipophilic pyridine derivative.
Protocol C: Chemical Waste Disposal Plan
Segregation: Classify the waste as "Non-Halogenated Organic Solid Waste." Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides), as the amine and pyridine groups can react exothermically.
Containment: Store in a sealed, clearly labeled HDPE container. Ensure the label explicitly states: "Contains Sulfonamide Derivatives - Potential Sensitizer."
Regulatory Compliance: Dispose of the sealed containers via a certified hazardous waste contractor in strict accordance with local environmental regulations (e.g., EPA RCRA guidelines).
Visualizing the Safety Workflow
To ensure strict adherence to these logistical plans, the following diagram illustrates the logical flow of PPE donning, operational handling, and emergency response.
Safe handling, spill response, and disposal workflow for pyridine-3-sulfonamide derivatives.
References
Title: Working with Chemicals - Prudent Practices in the Laboratory
Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health
URL: [Link]
Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
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